
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is a chemical compound with the molecular formula C11H8ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trifluoromethyl group and a cyclopropyl group. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale production follows similar synthetic routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoyl derivatives.
Oxidation: Forms carboxylic acids or other oxidized products.
Reduction: Yields alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of new drugs and active pharmaceutical ingredients.
Agrochemicals: As a precursor for the synthesis of herbicides, insecticides, and fungicides.
Dyestuff: In the production of dyes and pigments for various industrial applications
Wirkmechanismus
The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethyl and cyclopropyl groups enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the cyclopropyl group.
Benzoyl chloride: The parent compound without the trifluoromethyl and cyclopropyl substitutions.
4-(Trifluoromethyl)benzyl chloride: Similar but with a benzyl group instead of a benzoyl group.
Uniqueness
4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is unique due to the presence of both trifluoromethyl and cyclopropyl groups. These groups impart distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C11H8ClF3O |
|---|---|
Molekulargewicht |
248.63 g/mol |
IUPAC-Name |
4-[1-(trifluoromethyl)cyclopropyl]benzoyl chloride |
InChI |
InChI=1S/C11H8ClF3O/c12-9(16)7-1-3-8(4-2-7)10(5-6-10)11(13,14)15/h1-4H,5-6H2 |
InChI-Schlüssel |
BTIDQLUSXPCYDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


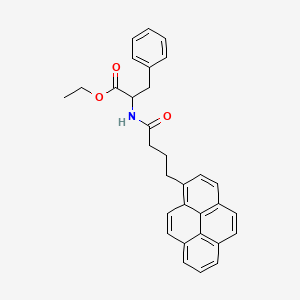
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
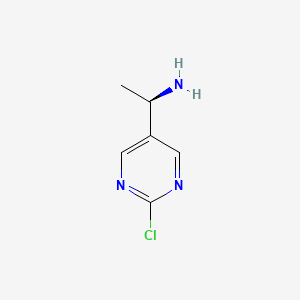

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
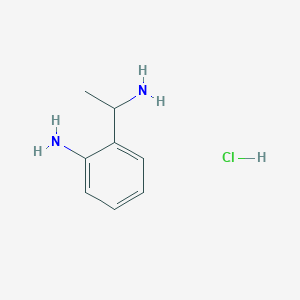

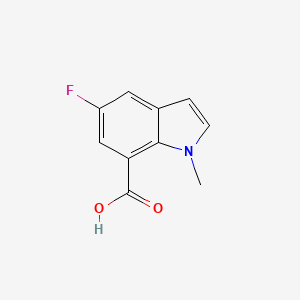
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)

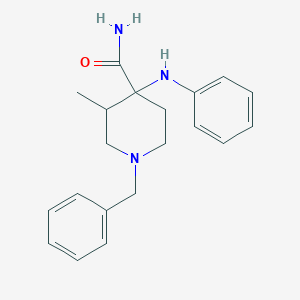
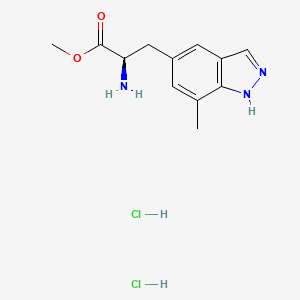
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
